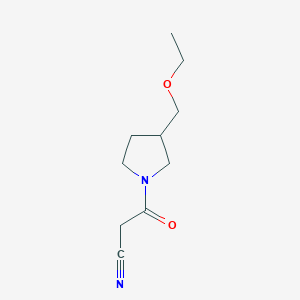
3-(3-(乙氧基甲基)吡咯烷-1-基)-3-氧代丙腈
描述
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
吡咯烷是一个通用的用于新型生物活性化合物的支架。 它被药物化学家广泛用于获得用于治疗人类疾病的化合物 . 对这种饱和支架的极大兴趣源于有效探索药效团空间的可能性,这是由于sp3杂化、对分子立体化学的贡献以及由于环的非平面性而增加的三维 (3D) 覆盖率 .
抗炎
一些吡咯烷衍生物已显示出显著的抗炎活性。 例如,吡咯烷衍生物以 1–8 µM 范围内的 IC50 值抑制 COX-2 .
抗菌
包含 N-甲基吡咯烷-2-酮 (NMP) 的水性 Lutrol® F127 系统对金黄色葡萄球菌、大肠杆菌和白色念珠菌表现出剂量依赖性的抗菌作用。 以剂量依赖性方式 .
抗病毒
可以从吡咯烷合成得到的吲哚衍生物已显示出抗病毒活性。 例如,已制备并报道了 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物作为抗病毒剂 .
抗癌
吲哚衍生物也具有抗癌活性。 将吲哚核引入生物活性药效团的药物中使其成为一种具有广谱生物活性的重要杂环化合物 .
抗糖尿病
吲哚衍生物已显示出抗糖尿病活性。 将吲哚核引入生物活性药效团的药物中使其成为一种具有广谱生物活性的重要杂环化合物 .
作用机制
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been found in many biologically active compounds .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It’s known that the stereochemistry and spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates .
生化分析
Biochemical Properties
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to engage in specific binding interactions with enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis . Additionally, the compound’s nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
Cellular Effects
The effects of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in metabolic regulation and stress responses. The compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This modulation can lead to changes in the expression of genes involved in cellular metabolism, growth, and differentiation . Furthermore, 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, its interaction with PPARs can result in the activation or inhibition of these receptors, thereby influencing lipid and glucose metabolism . Additionally, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. These interactions can also result in alterations in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile on cellular function have been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure.
Dosage Effects in Animal Models
The effects of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in animal behavior or physiology . At higher doses, the compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have also been observed, with certain dosages leading to significant changes in metabolic activity and gene expression. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize adverse effects while maximizing therapeutic potential.
Metabolic Pathways
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of the compound in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins, while its localization in the mitochondria can impact cellular metabolism and energy production.
属性
IUPAC Name |
3-[3-(ethoxymethyl)pyrrolidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-8-9-4-6-12(7-9)10(13)3-5-11/h9H,2-4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPXQDKPNGERCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


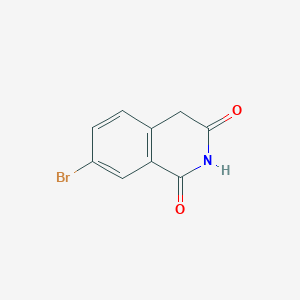
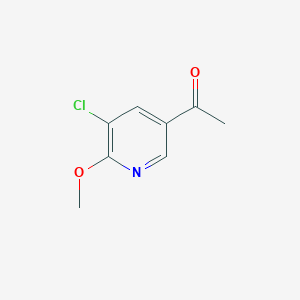
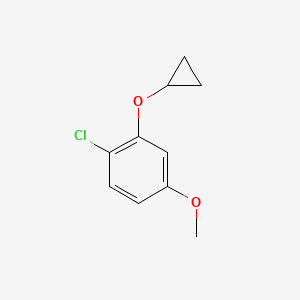
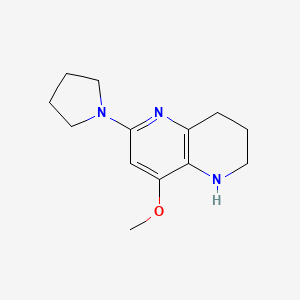
![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)

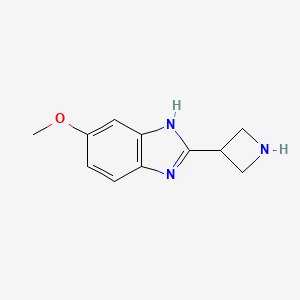
![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)
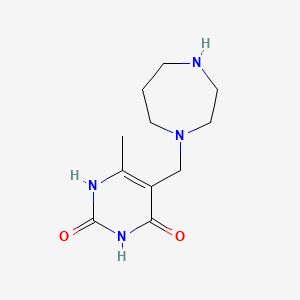
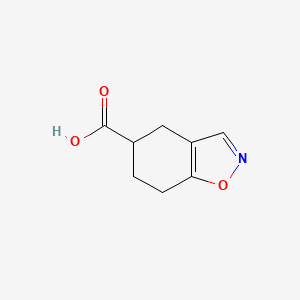
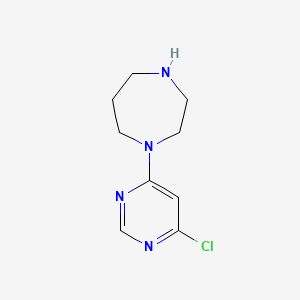
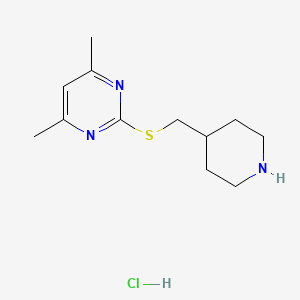
![4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1490767.png)

